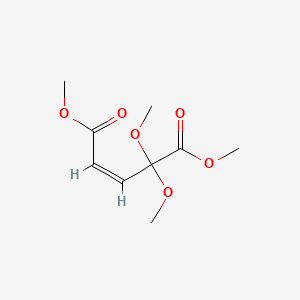
Iron aluminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron aluminides are intermetallic compounds of iron and aluminum. They typically contain 18% Al or more . They have been among the most studied intermetallics since the 1930s, when their excellent oxidation resistance was first noticed .
Synthesis Analysis
Iron aluminide can be synthesized using a single-step gas phase approach. This method allows for precise morphological control of the particles; they consist of an alloy iron aluminide crystalline core (DO3 phase) and an alumina shell .Molecular Structure Analysis
Iron aluminides have unique properties, such as high melting points, enhanced oxidation resistance, relatively low density, and can be used as soft magnetic materials . The structure of iron aluminides depends on the concentration of aluminum. Below 18-20% (atomic) Al, the aluminum exists as a solid solution in iron. Above this concentration, there are FeAl (B2 phase) and Fe3Al (DO3 phase) existing in the form of caesium chloride (CsCl) and α- bismuth trifluoride (BiF3) crystal structures .Chemical Reactions Analysis
The reaction between Al and Fe to generate iron aluminide is exothermic. Production from direct melting of Al and Fe is economical, but any water in the charge produces issues with the generation of hydrogen which shows solubility in the iron aluminide, leading to gas voids .Physical And Chemical Properties Analysis
Iron aluminides have low cost of production, low density, high strength-to-weight ratios, and ease of fabrication . They also have good sulfide and oxidation resistance, good wear resistance, and lower density than steels .Scientific Research Applications
Production and Properties
Iron aluminides, specifically Fe–Al aluminides, are gaining attention for their potential in various industries due to their notable anti-corrosion and oxidation resistance, coupled with cost-effectiveness. These alloys are lightweight and promising for use in mechanical engineering, metallurgy, and electrical engineering. The production methods include isostatic pressing, sintering in a vacuum, arc and plasma spraying, and electroslag remelting. The alloys can be further enhanced by adding elements like chromium, niobium, and molybdenum to improve their strength, hardness, and wear resistance. Their suitability for high-temperature and corrosive environments makes them a compelling choice for industrial applications (Komarov et al., 2020).
High-Temperature Applications
Iron aluminides, particularly dual-phase Fe3Al-Fe3AlC intermetallics, exhibit improved high-temperature strength and reduced hydrogen embrittlement compared to single-phase aluminides. This makes them attractive for high-temperature applications, addressing earlier limitations that hindered their commercialization (Rao, 2004).
Applications in Fossil Fuel Technologies
Iron aluminides are considered for power generation from fossil fuels due to their exceptional high-temperature oxidation-corrosion resistance. They could replace high-temperature steels, offering a cost-effective alternative. However, challenges like low ductility/toughness at room temperature and inadequate high-temperature strength have limited their commercial use. Research is ongoing to improve these properties through microstructural refinement and alloying additions (Morris & Muñoz-Morris, 2011).
Industrial Applications
Iron aluminides possess a range of properties like low production cost, high strength-to-weight ratios, and resistance to high-temperature oxidation, making them suitable for various industrial applications. They have been considered for use in brake disks, filtration systems, and other components in sectors like wind energy and fossil power plants. The development of these alloys depends on understanding the influence of alloy composition, microstructure, and defects on their thermo-mechanical properties (Zamanzade et al., 2016).
Oxidation Behavior and Corrosion Resistance
The addition of silicon to iron aluminides has been shown to significantly improve their oxidation behavior. This synergistic effect of aluminum and silicon enhances the oxidation resistance of Fe–Al–Si alloys, important for applications in power plants and the automotive industry (Novák & Nová, 2019).
Future Prospects and Challenges
While iron aluminides have demonstrated excellent properties for various applications, achieving the required mechanical properties for wider industrial use remains a challenge. Future research may focus on optimizing alloy compositions and processing methods to overcome these limitations and expand their applications in industries like aerospace (Palm et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Iron aluminides have the potential to replace costly heat resistant steels or expensive Ni-based alloys for components in large bore two-stroke marine engines . Their low cost, elevated strength to weight ratio, and high resistance to corrosion and oxidation in high-temperature environments make them promising candidate materials for high temperature applications .
properties
InChI |
InChI=1S/3Al.Fe |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXVAJQDLVNWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12004-62-5 |
Source


|
| Record name | Aluminium, compound with iron (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


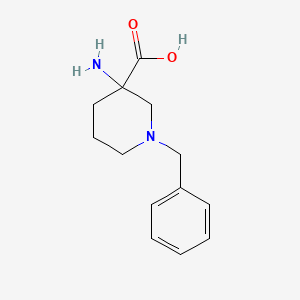
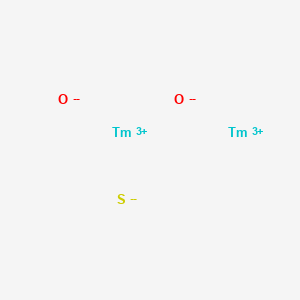



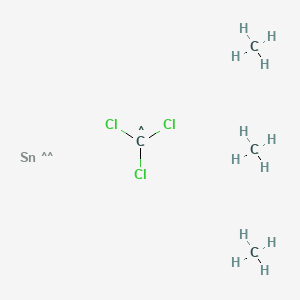
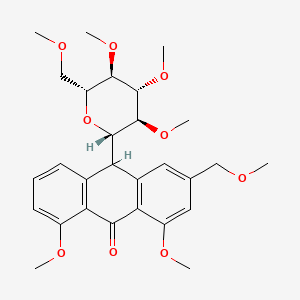
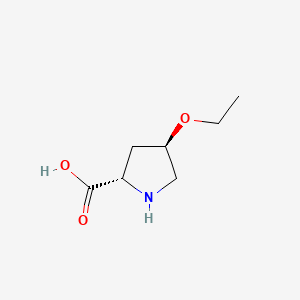

![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)
